![molecular formula C7H13ClN4 B13250439 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride typically involves the 1,3-dipolar cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug discovery programs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which have similar structural features and biological activities.
Triazole derivatives: Compounds such as 1,2,3-triazole and its substituted derivatives share the triazole ring structure.
Uniqueness: 1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride is unique due to the combination of the pyrrolidine and triazole rings, which may confer distinct biological properties and enhance its potential as a therapeutic agent. The methylene bridge connecting the two rings also contributes to its unique chemical behavior and reactivity.
Properties
Molecular Formula |
C7H13ClN4 |
|---|---|
Molecular Weight |
188.66 g/mol |
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)triazole;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-8-5-7(1)6-11-4-3-9-10-11;/h3-4,7-8H,1-2,5-6H2;1H |
InChI Key |
MKAXWWQBHJBFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CN2C=CN=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


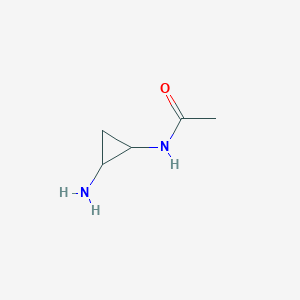
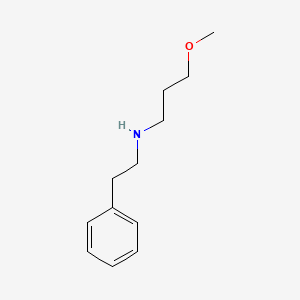
![2-[(2-Methyloxolan-3-yl)amino]cyclohexan-1-ol](/img/structure/B13250376.png)
![1-(2,3-Dihydrobenzo[B]furan-5-YL)-2-methylpropylamine](/img/structure/B13250385.png)
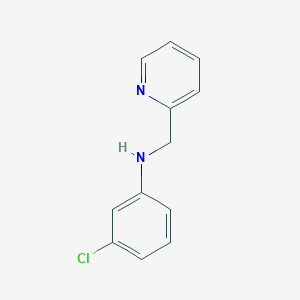

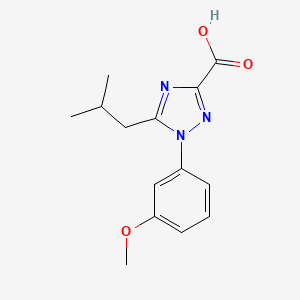
amine](/img/structure/B13250409.png)
![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)
![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
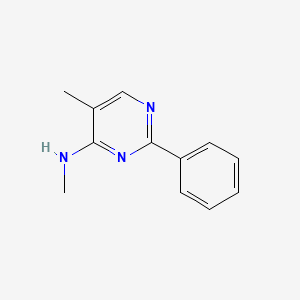
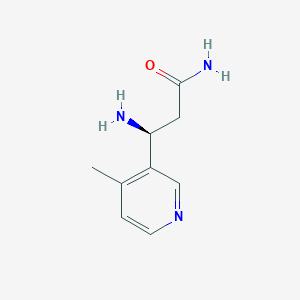
![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
